molecular formula C11H15ClN2O4S B13843582 3-Chloro-4-(morpholin-2-ylmethoxy)benzenesulfonamide

3-Chloro-4-(morpholin-2-ylmethoxy)benzenesulfonamide

Cat. No.: B13843582
M. Wt: 306.77 g/mol
InChI Key: BFHYPCSJXSFJJF-UHFFFAOYSA-N
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Description

3-Chloro-4-(morpholin-2-ylmethoxy)benzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzene ring substituted with a chloro group, a morpholin-2-ylmethoxy group, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(morpholin-2-ylmethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloro-4-hydroxybenzenesulfonamide with morpholine in the presence of a suitable base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the morpholin-2-ylmethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(morpholin-2-ylmethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase and other sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(morpholin-2-ylmethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. For example, it can inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to various physiological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

3-Chloro-4-(morpholin-2-ylmethoxy)benzenesulfonamide can be compared with other similar compounds, such as:

    3-Chloro-4-(pyridin-2-ylmethoxy)aniline: This compound has a pyridin-2-ylmethoxy group instead of a morpholin-2-ylmethoxy group, which can affect its reactivity and biological activity.

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: This compound has a more complex structure and is used as a tyrosine kinase inhibitor in cancer therapy.

    3-Chloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide: This compound has an ethoxy group instead of a morpholin-2-ylmethoxy group, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15ClN2O4S

Molecular Weight

306.77 g/mol

IUPAC Name

3-chloro-4-(morpholin-2-ylmethoxy)benzenesulfonamide

InChI

InChI=1S/C11H15ClN2O4S/c12-10-5-9(19(13,15)16)1-2-11(10)18-7-8-6-14-3-4-17-8/h1-2,5,8,14H,3-4,6-7H2,(H2,13,15,16)

InChI Key

BFHYPCSJXSFJJF-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)COC2=C(C=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

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